

The Structure-Activity Relationship of Concanamycin F Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Concanamycin F	
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Concanamycin F, a potent macrolide antibiotic, and its derivatives are powerful inhibitors of vacuolar-type H+-ATPase (V-ATPase). This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Concanamycin F** derivatives, focusing on their V-ATPase inhibitory activity and the downstream cellular consequences. The information is presented to aid in the development of novel therapeutics targeting V-ATPase-related pathologies.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of Concanamycin derivatives is intrinsically linked to their structural features. **Concanamycin F** serves as the aglycone of Concanamycin A and is a key scaffold for synthetic modifications. The 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for its inhibitory effects on V-ATPase activity. While the carbohydrate residue found in other Concanamycins is not essential for this activity, modifications to the macrolide core can significantly impact potency.



Compound	Modification from Concanamycin A	V-ATPase IC50 (nM)	Nef IC50 (nM) [1]	Lysotracker IC50 (nM)[1]
Concanamycin A	-	~9.2-10[2][3][4] [5]	0.18	1.7
Concanamycin F (CMF)	Aglycone of Concanamycin A	Not explicitly found	1.6	15
Concanamycin B	Methyl instead of ethyl at C-8	Not explicitly found	1.2	29
Concanamycin C	Lacks 4'- carbamoyl group	Not explicitly found	1.6	1.7
21-deoxy CMF	Deoxygenation at C-21	Not explicitly found	1.6	15
21-deoxy-16- hydroxy CMF	Deoxygenation at C-21 and hydroxylation at C-16	Not explicitly found	>1000	>1000

Note: Nef IC50 and Lysotracker IC50 values are presented as surrogates for direct V-ATPase inhibitory activity, as they are closely related to V-ATPase function. A lower IC50 value indicates higher potency.

Experimental Protocols Synthesis of Concanamycin F (Concanolide A)

The total synthesis of **Concanamycin F** has been achieved through a convergent route.[6] This involves the synthesis of two key subunits: the 18-membered tetraenic lactone and the β -hydroxyl hemiacetal side chain.

Key Steps:



- Synthesis of the C1-C19 18-membered lactone aldehyde: This is achieved through an
 intermolecular Stille coupling of a C5-C13 vinyl iodide and a C14-C19 vinyl stannane. This is
 followed by the construction of the C1-C4 diene and subsequent macrolactonization.
- Synthesis of the C20-C28 ethyl ketone side chain.
- Aldol coupling: A highly stereoselective aldol coupling of the lactone aldehyde and the ethyl ketone side chain is performed.
- Desilylation: The final step involves desilylation to yield Concanamycin F.

V-ATPase Inhibition Assay

The inhibitory activity of **Concanamycin F** derivatives on V-ATPase can be determined by measuring the inhibition of ATP hydrolysis.[7][8]

Materials:

- Purified vacuolar vesicles containing V-ATPase
- Assay buffer (e.g., MES-Tris buffer)
- ATP
- Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
- NADH
- Concanamycin F derivatives at various concentrations

Procedure:

- Prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the coupled enzyme system.
- Add the Concanamycin F derivative at the desired concentration and incubate for a specific period.
- Initiate the reaction by adding ATP and NADH.



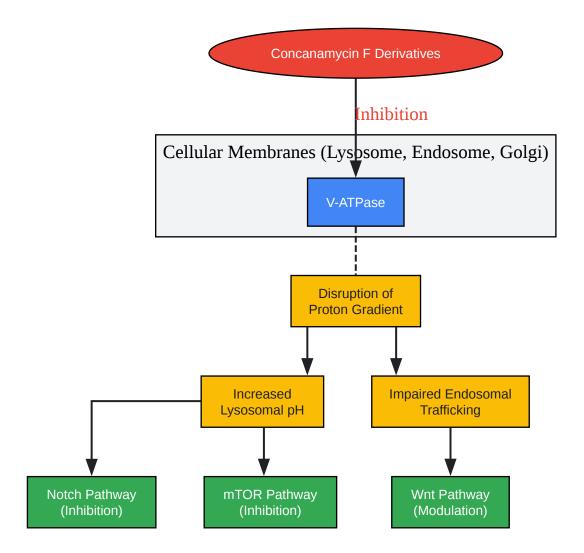
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
- The concanamycin-sensitive ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of the inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Cellular Effects

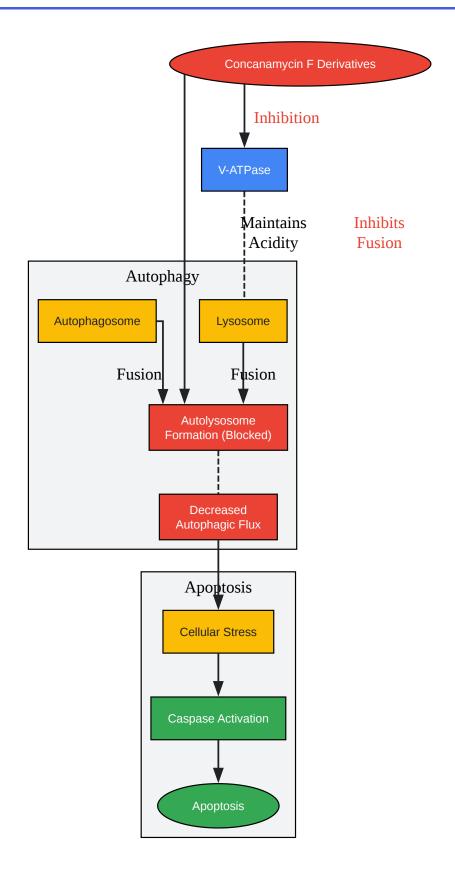
Inhibition of V-ATPase by **Concanamycin F** derivatives disrupts proton gradients across various cellular membranes, leading to a cascade of downstream effects.

V-ATPase Inhibition and Downstream Signaling









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